molecular formula C15H32OSi B13853195 tert-Butyldimethyl((4-methyloct-1-en-4-yl)oxy)silane

tert-Butyldimethyl((4-methyloct-1-en-4-yl)oxy)silane

Cat. No.: B13853195
M. Wt: 256.50 g/mol
InChI Key: UKZGYBUPFFVWES-UHFFFAOYSA-N
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Description

tert-Butyldimethyl((4-methyloct-1-en-4-yl)oxy)silane is a chemical compound with the molecular formula C15H32OSi and a molecular weight of 256.5 g/mol. It is an intermediate in the synthesis of Misoprostol, a cytoprotective prostaglandin PGE analogue. The compound appears as a pale yellow oil and is soluble in dichloromethane (DCM) and ethyl acetate.

Preparation Methods

The synthesis of tert-Butyldimethyl((4-methyloct-1-en-4-yl)oxy)silane involves several steps. One common method includes the reaction of 4-methyloct-1-en-4-ol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyldimethyl((4-methyloct-1-en-4-yl)oxy)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into silanes or silanols using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the tert-butyldimethylsilyl group is replaced by other functional groups using reagents like tetrabutylammonium fluoride (TBAF) or hydrochloric acid.

Scientific Research Applications

tert-Butyldimethyl((4-methyloct-1-en-4-yl)oxy)silane is primarily used as an intermediate in the synthesis of Misoprostol. Misoprostol is a medication used to prevent stomach ulcers, induce labor, and treat postpartum hemorrhage. The compound’s role as an intermediate makes it valuable in pharmaceutical research and development. Additionally, it may be used in organic synthesis and materials science for the preparation of other silicon-containing compounds.

Mechanism of Action

As an intermediate, tert-Butyldimethyl((4-methyloct-1-en-4-yl)oxy)silane itself does not have a direct mechanism of action. its role in the synthesis of Misoprostol involves the protection of hydroxyl groups during chemical reactions. The tert-butyldimethylsilyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site until the desired transformation is complete.

Comparison with Similar Compounds

Similar compounds to tert-Butyldimethyl((4-methyloct-1-en-4-yl)oxy)silane include other silyl ethers such as:

    tert-Butyldimethylsilyl chloride: Used as a reagent for the protection of hydroxyl groups.

    Trimethylsilyl chloride: Another silylating agent used for similar purposes.

    Triisopropylsilyl chloride: Offers greater steric protection compared to tert-butyldimethylsilyl chloride.

These compounds share similar chemical properties and applications but differ in their steric and electronic effects, which can influence the outcome of chemical reactions.

Properties

Molecular Formula

C15H32OSi

Molecular Weight

256.50 g/mol

IUPAC Name

tert-butyl-dimethyl-(4-methyloct-1-en-4-yloxy)silane

InChI

InChI=1S/C15H32OSi/c1-9-11-13-15(6,12-10-2)16-17(7,8)14(3,4)5/h10H,2,9,11-13H2,1,3-8H3

InChI Key

UKZGYBUPFFVWES-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(CC=C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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